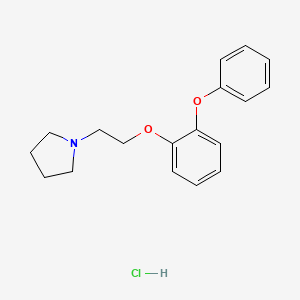
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride is a compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic properties. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride typically involves the reaction of phenetole with o-phenoxy-beta-pyrrolidinyl- compounds under specific conditions. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or sulfate ester . The reaction is carried out under reflux conditions to facilitate the formation of the desired ether compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like sodium ethoxide or electrophiles like bromobenzene under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted phenoxy derivatives .
科学研究应用
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may act by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission . These interactions help regulate various physiological processes and contribute to the compound’s therapeutic effects.
相似化合物的比较
Phenetole, o-phenoxy-beta-pyrrolidinyl-, hydrochloride can be compared with other similar compounds, such as:
Phenoxy acetamide derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Indole derivatives: Exhibiting a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Pyrrolidine alkaloids: Possessing various biological activities, including antioxidant, anti-inflammatory, and neuropharmacological effects.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and diverse applications make it a valuable subject of study for chemists, biologists, and medical researchers alike.
属性
CAS 编号 |
24591-39-7 |
|---|---|
分子式 |
C18H22ClNO2 |
分子量 |
319.8 g/mol |
IUPAC 名称 |
1-[2-(2-phenoxyphenoxy)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-2-8-16(9-3-1)21-18-11-5-4-10-17(18)20-15-14-19-12-6-7-13-19;/h1-5,8-11H,6-7,12-15H2;1H |
InChI 键 |
JTHSJXWYDFRNEY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC2=CC=CC=C2OC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


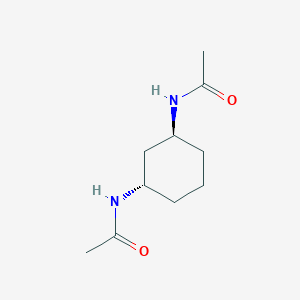
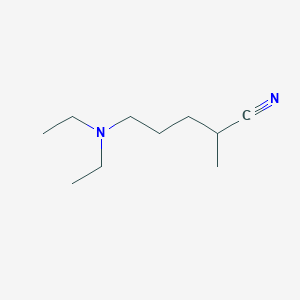
![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)
![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)
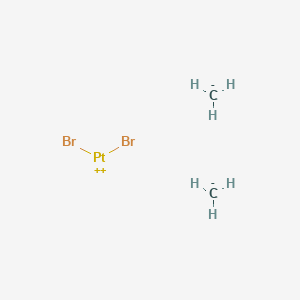
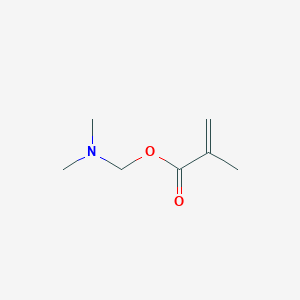

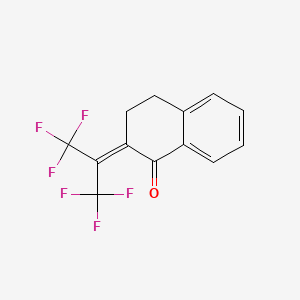
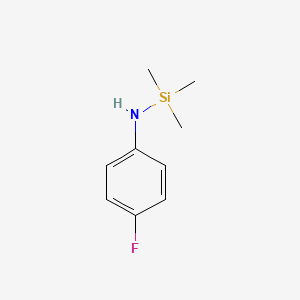
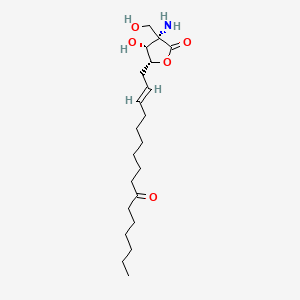
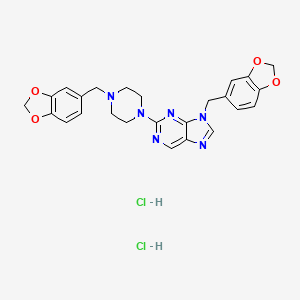
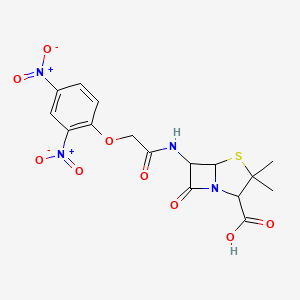
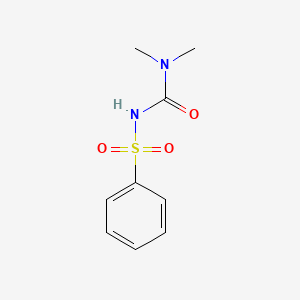
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
